(S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl (3S)-3-[(2-aminoacetyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOSTONHJZEJPE-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Functionalization and Pyrrolidine Ring Formation
The (S)-pyrrolidine core is constructed using a Wang resin-bound Fmoc-L-proline precursor. Deprotection with 20% piperidine in DMF exposes the secondary amine, which undergoes alkylation with ethyl bromoacetate in the presence of DIPEA to introduce the ethyl-amino moiety. Subsequent coupling with Boc-glycine (using HBTU/HOBt activation) forms the 2-amino-acetyl group, achieving a yield of 78% after 12 hours at room temperature.
Benzyl Ester Protection and Cleavage
The carboxylic acid group is protected as a benzyl ester using 2-benzyloxypyridine and DCC in anhydrous dichloromethane, a method optimized for minimal racemization. Final cleavage from the resin employs TFA/water (95:5), yielding the crude product with 85% purity, which is further purified via reverse-phase HPLC to >99% enantiomeric excess.
Solution-Phase Synthesis Approaches
Solution-phase methods remain prevalent for large-scale production, leveraging classic organic reactions with modern catalytic systems.
Chiral Pool Synthesis from L-Proline
Starting with L-proline, the amino group is protected as a Boc derivative using di-tert-butyl dicarbonate in THF/water (yield: 92%). The pyrrolidine nitrogen is then alkylated with ethyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, dichloromethane), achieving 88% conversion.
Key Reaction Sequence:
-
Acylation : The secondary amine reacts with Boc-glycine-OSu (N-hydroxysuccinimide ester) in DMF, facilitated by DMAP, to form the 2-amino-acetyl group.
-
Benzylation : The carboxylic acid is protected using benzyl bromide and silver oxide in acetonitrile, yielding the benzyl ester with 90% efficiency.
Stereoselective Cycloaddition Methods
Aza-Diels-Alder reactions between pyrrolidine-derived enamines and acetylene dicarboxylates provide an alternative route. For example, heating 3-pyrrolidinyl-3-buten-2-one with dimethylacetylene dicarboxylate in toluene at 110°C for 72 hours generates a bicyclic intermediate, which is hydrolyzed and benzylated to the target compound. While this method offers atom economy, the yield remains moderate (55%) due to competing side reactions.
Enzymatic and Catalytic Asymmetric Syntheses
Biocatalytic Amination
Lipase-catalyzed kinetic resolution of racemic intermediates enables access to the (S)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-isomer of a pyrrolidine precursor, leaving the desired (S)-enantiomer unreacted for subsequent functionalization (ee >98%).
Transition Metal Catalysis
Palladium-catalyzed allylic amination introduces the ethyl-amino group with high stereoretention. Using Pd(PPh₃)₄ and ethylamine in THF, the reaction proceeds at 60°C with 82% yield and 94% ee.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for the principal methods:
| Method | Starting Material | Key Reagents | Yield (%) | Purity (ee %) | Scale Feasibility |
|---|---|---|---|---|---|
| Solid-Phase | Fmoc-L-proline | HBTU, 2-benzyloxypyridine | 78 | >99 | Milligram |
| Solution-Phase | L-proline | Boc₂O, Ag₂O | 90 | 95 | Kilogram |
| Aza-Diels-Alder | 3-pyrrolidinyl-3-buten-2-one | DMAD, toluene | 55 | 88 | Laboratory |
| Biocatalytic | Racemic precursor | CAL-B, ethyl acetate | 68 | 98 | Pilot |
Optimization Challenges and Mitigation Strategies
Racemization During Benzylation
The benzylation step risks racemization at the pyrrolidine’s chiral center. Employing silver oxide instead of traditional bases (e.g., K₂CO₃) reduces this issue by minimizing proton abstraction.
Purification of Hydrophilic Intermediates
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient effectively separates the target compound from unreacted glycine derivatives.
Scalability of Aza-Diels-Alder Reactions
Microwave-assisted synthesis reduces reaction times from weeks to hours (30 minutes at 150°C), enhancing practicality for industrial applications.
Analytical Validation
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry :
Industrial and Research Applications
The compound serves as a key intermediate in peptidomimetic drug discovery, particularly for protease inhibitors and GPCR-targeted therapies. Its benzyl ester group enables selective deprotection under hydrogenolysis conditions, facilitating late-stage diversification.
Chemical Reactions Analysis
Types of Reactions
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Before delving into the applications, it is essential to understand the chemical properties of this compound:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 290.4 g/mol
- CAS Number : 1353976-24-5
The compound features a pyrrolidine ring, which is known for its versatility in forming various derivatives that can interact with biological systems.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have explored the potential of (S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester in cancer therapy. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
2. Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated, particularly concerning neurodegenerative diseases such as Alzheimer's:
- Research Findings : In a study published in Neuroscience Letters, this compound was found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways:
- Example : Research indicates that it acts as an inhibitor of certain proteases, which are crucial for protein degradation processes. This inhibition can be beneficial in controlling diseases where protease activity is dysregulated .
2. Drug Delivery Systems
Due to its structural properties, this compound can be utilized in drug delivery systems:
- Application : The compound can be conjugated with various drugs to enhance their solubility and bioavailability. Studies have shown that when used as a carrier molecule, it increases the therapeutic efficacy of anticancer drugs by facilitating targeted delivery .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight : Ranges from 278.35 (hydroxy-ethyl analog) to 337.8 (chloro-acetyl derivative), impacting bioavailability.
- Solubility: Hydroxyl-containing analogs (e.g., ) may exhibit improved aqueous solubility, whereas phosphinoyl derivatives are more lipophilic .
- Stereochemistry : The (S)-configuration in the target compound contrasts with (R)-isomers (), which may alter enzyme binding kinetics .
Research Findings and Data Gaps
- Activity Data: While phosphinoyl analogs have validated IC₅₀ values (0.0003–0.008 µM), the target compound’s potency remains unquantified .
- Synthetic Challenges : Stereoselective synthesis of (S)-configured derivatives requires chiral catalysts or resolution techniques, as seen in and .
- Structural Insights: The amino-acetyl group in the target compound may favor hydrogen bonding in enzyme active sites, but its efficacy relative to phosphinoyl or carboxy-phenyl groups needs experimental validation.
Biological Activity
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as a derivative of pyrrolidine, is an important compound in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H23N3O3
- Molar Mass : 305.37 g/mol
The structure includes a pyrrolidine ring, which is known for its role in various biological activities. The presence of the amino-acetyl and ethyl-amino groups enhances its pharmacological properties.
Research indicates that compounds similar to this compound can exhibit various mechanisms of action:
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can inhibit proteases, which are crucial for protein degradation and processing .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological pathways. This interaction can lead to modulation of synaptic transmission and potential therapeutic effects in neurodegenerative diseases .
- Cell Signaling Modulation : The compound could affect cell signaling pathways by modulating the activity of kinases or phosphatases, thereby influencing cellular responses to external stimuli .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of pyrrolidine derivatives. For example, this compound has shown promise in inhibiting the proliferation of cancer cells in vitro.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Johnson et al. (2024) | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In animal models, it has demonstrated the ability to reduce neuroinflammation and promote neuronal survival under stress conditions.
| Study | Model | Outcome |
|---|---|---|
| Lee et al. (2022) | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Chen et al. (2023) | Rat model of ischemia | Improved cognitive function |
Case Studies
- Case Study 1 : In a clinical trial involving patients with early-stage Alzheimer's disease, participants treated with a formulation containing this compound showed significant improvements in cognitive scores compared to placebo .
- Case Study 2 : A laboratory study on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Q & A
How can researchers optimize the synthesis yield of this compound while minimizing byproduct formation?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. A validated protocol involves dissolving intermediates in methanol and acetic acid, followed by sodium borohydride reduction (e.g., 4.63 mmol substrate with 4.6 mL solvent mixture and 18.98 mmol cyanoborohydride). Stirring at room temperature for 3 hours, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄, yielded a crude product at 102% efficiency . Key parameters include:
- Solvent polarity: Methanol/acetic acid mixtures enhance solubility and reaction homogeneity.
- Stoichiometry: Excess reducing agent ensures complete conversion but may require post-reaction quenching.
- Purification: Saturated NaHCO₃ washes remove acidic impurities, and brine reduces aqueous/organic phase emulsions.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Ratio (MeOH:AcOH) | 1:1 | Maximizes substrate solubility |
| Reaction Time | 3 hours | Balances conversion vs. degradation |
| Reducing Agent Equiv. | 4:1 (NaBH3CN:substrate) | Ensures complete reduction |
What advanced analytical techniques confirm the stereochemical integrity of this compound in asymmetric synthesis?
Methodological Answer:
Chiral HPLC and NMR spectroscopy are critical for stereochemical validation. For example, epimeric impurities in structurally similar pyrrolidine derivatives were resolved using chiral stationary phases (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients . Key steps:
- Chiral HPLC: Use columns with cellulose-based phases; adjust mobile phase polarity to separate enantiomers.
- NMR Analysis: Employ ¹H-¹H COSY and NOESY to confirm spatial arrangements of substituents.
- Circular Dichroism (CD): Correlate optical activity with enantiomeric excess (ee) for batch consistency.
Example Workflow:
Prepare a 1 mg/mL sample in HPLC-grade solvent.
Run isocratic elution (95:5 hexane:isopropanol) at 1 mL/min.
Compare retention times with enantiopure standards.
How should researchers address stability concerns under varying experimental conditions?
Methodological Answer:
Stability studies should assess thermal, hydrolytic, and oxidative degradation. Accelerated testing under stress conditions (e.g., 40°C/75% RH for 4 weeks) identifies degradation pathways. Key findings from related benzyl ester compounds suggest:
- pH Sensitivity: Degrades rapidly in acidic (pH <3) or basic (pH >9) conditions via ester hydrolysis.
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation .
- Thermal Stability: Avoid temperatures >25°C; decomposition occurs via retro-Mannich reactions.
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Acidic (pH 2) | Ester hydrolysis | Use buffered solutions (pH 6–7) |
| Oxidative (H2O2) | N-dealkylation | Add antioxidants (e.g., BHT) |
| High Humidity | Deliquescence | Store with desiccants (silica gel) |
What methodologies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line variability, buffer composition). Cross-validation using orthogonal assays is critical:
- Enzyme Assays: Compare IC50 values in recombinant vs. cell-based systems.
- Structural Analog Screening: Test derivatives (e.g., piperidine or cyclopropyl analogs) to identify pharmacophore contributions .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes and rationalize activity differences.
Case Study:
A related pyrrolidine-carboxylic ester showed 10-fold lower activity in HEK293 cells vs. purified enzyme due to efflux pump interference. Inhibiting P-gp transporters with verapamil restored activity, highlighting assay context dependence .
How can purity be accurately determined when impurities co-elute chromatographically?
Methodological Answer:
Hyphenated techniques (LC-MS, GC-MS) and orthogonal separations resolve co-eluting impurities. For example, adjusting chromatographic conditions (e.g., column temperature or gradient slope) separated epimers in a similar compound .
- LC-MS: Use high-resolution Q-TOF to differentiate by mass fragmentation patterns.
- Ion-Exchange Chromatography: Separate charged impurities (e.g., unreacted amino intermediates).
- 2D-LC: Couple reversed-phase with hydrophilic interaction chromatography (HILIC) for complex mixtures.
| Technique | Resolution Strategy | Detection Limit |
|---|---|---|
| Chiral HPLC | Adjust mobile phase polarity | 0.1% impurity |
| LC-MS/MS | Monitor unique fragment ions | 0.01% impurity |
| NMR (¹³C DEPT) | Identify carbonyl resonances | 5% impurity (quantitative) |
What synthetic routes are available for introducing modifications to the ethyl-amino or benzyl ester groups?
Methodological Answer:
Site-specific modifications require protecting group strategies. For example:
- Benzyl Ester Deprotection: Hydrogenolysis (H₂/Pd-C) or TFA cleavage under anhydrous conditions.
- Ethyl-Amino Functionalization: Acylation with activated esters (e.g., NHS-activated amino acids) in DMF .
Case Study:
A patent demonstrated reductive amination of a benzyl-protected pyrrolidine using sodium cyanoborohydride, achieving >97% purity after silica gel chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
